molecular formula C25H25N5O5 B2454213 benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 846594-11-4

benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2454213
CAS No.: 846594-11-4
M. Wt: 475.505
InChI Key: PMCRNKSRHROSNO-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-7-4-3-5-8-17)29-14-6-13-28(24(29)26-22)18-9-11-19(34-2)12-10-18/h3-5,7-12H,6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRNKSRHROSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₄
  • CAS Number : 2023788-19-2
  • Molecular Weight : 354.36 g/mol

The compound features a unique structure that includes a purine derivative fused with a pyrimidine ring, which is believed to contribute to its biological activities.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with key enzymes and cellular pathways involved in cancer progression:

  • Enzyme Inhibition : Similar purine derivatives are known to inhibit enzymes critical for cancer cell proliferation.
  • Cell Signaling : The methoxyphenyl group may enhance the compound's affinity for biological targets through increased lipophilicity and electronic effects.
  • Induction of Apoptosis : Preliminary studies suggest that related compounds can induce apoptosis in tumor cells.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. It has been evaluated in various biological assays:

Assay Type Findings
Cell Viability AssaysInduces cell death in cancer cell lines at specific concentrations.
Migration AssaysInhibits the migration and invasion of cancer cells in vitro.
Apoptosis AssaysTriggers apoptotic pathways in tumor cells through caspase activation.

Structure-Activity Relationship (SAR)

The compound’s structure allows it to interact with specific molecular targets effectively. Comparative studies with structurally similar compounds reveal insights into its potential efficacy:

Compound Name Structure Features Biological Activity Unique Aspects
7-Benzyl...Contains imidazo ringInhibitor of protein kinase BDifferent ring system
ONC201Similar purine scaffoldAnti-cancer propertiesWater-soluble
DoxorubicinAnthracycline antibioticBroad-spectrum anti-cancer agentEstablished clinical use

Case Studies and Research Findings

Recent studies have focused on the compound's potential as a lead candidate in drug development:

  • Study on Enzyme Interaction : Molecular docking studies have indicated strong binding affinities to protein kinases involved in cancer signaling pathways.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced efficacy.

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